molecular formula C11H10N2O2 B1333791 (3-phenyl-1H-pyrazol-1-yl)acetic acid CAS No. 959574-98-2

(3-phenyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B1333791
CAS RN: 959574-98-2
M. Wt: 202.21 g/mol
InChI Key: WLGJCAOQGPHLPW-UHFFFAOYSA-N
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Description

“(3-Phenyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 959574-98-2 . It has a molecular weight of 202.21 . The IUPAC name for this compound is the same as its common name . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10N2O2/c14-11(15)8-13-7-6-10(12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 202.21 .

Scientific Research Applications

Antimicrobial Activity

A study by Kumar et al. (2012) synthesized derivatives of 1,3,5-trisubstituted pyrazolines, including compounds related to (3-phenyl-1H-pyrazol-1-yl)acetic acid, and evaluated their antimicrobial activity. These compounds displayed significant activity, with some showing higher antimicrobial effects compared to standard drugs like ciprofloxacin and fluconazole, especially those containing a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Synthesis and Characterization for Biological Studies

Dhevaraj et al. (2019) reported the synthesis of multi-heterocyclic antibacterial drugs, including 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, using reactions that involve this compound. The synthesized compounds were characterized through spectral studies and evaluated for their antibacterial properties (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Novel Synthesis Methods

Bade and Vedula (2015) achieved the synthesis of novel derivatives through a one-pot, four-component reaction. This method, involving compounds like this compound, provides an efficient approach with good yields and easy workup, which can be significant in medicinal chemistry (Bade & Vedula, 2015).

Corrosion Inhibition

Lgaz et al. (2018) explored the use of pyrazoline derivatives, closely related to this compound, as corrosion inhibitors for mild steel in acidic media. Their study revealed high inhibition efficiency and suggested a mixed-type inhibition mechanism, which is valuable for industrial applications (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).

Safety and Hazards

The compound is associated with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 .

Future Directions

While specific future directions for “(3-phenyl-1H-pyrazol-1-yl)acetic acid” are not available, there is ongoing research into the synthesis and therapeutic potential of pyrazole and imidazole derivatives .

properties

IUPAC Name

2-(3-phenylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-13-7-6-10(12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGJCAOQGPHLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371881
Record name (3-phenyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959574-98-2
Record name (3-phenyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the phenyl and pyrazole rings in (3-phenyl-1H-pyrazol-1-yl)acetic acid derivatives?

A1: The provided research article examines the crystal structure of 2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid, a derivative of this compound. The study found that the dihedral angle between the phenyl ring attached to the pyrazole and the pyrazole ring itself is 8.6° []. This suggests a nearly planar arrangement of these two rings within the molecule.

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